

Technical Guide: Spectroscopic Characterization of 4-(trans-4-Methylcyclohexyl)cyclohexanone

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Compound of Interest

Compound Name:	4-(trans-4-Methylcyclohexyl)cyclohexanone
CAS No.:	151772-66-6
Cat. No.:	B179048

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Executive Summary

4-(trans-4-Methylcyclohexyl)cyclohexanone (CAS: 13073-32-0 for generic/isomer mix, specific isomers vary) serves as a pivotal "bridge" molecule in the synthesis of nematic liquid crystals. Its structural integrity—specifically the trans configuration of the methylcyclohexyl ring—is the determinant factor for the mesogenic properties of final products.

This guide details the spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this compound, distinguishing it from cis impurities and process byproducts.

Structural Analysis & Stereochemistry

The molecule consists of two cyclohexane rings linked at the C4 position.

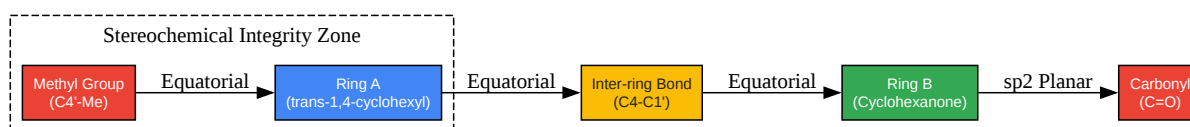
- Ring A (Distal): Contains a methyl group at the 4-position.^[1] The "trans" designation implies the methyl group and the inter-ring bond are in a trans-1,4 relationship (typically diequatorial for stability).

- Ring B (Proximal): A cyclohexanone ring.[2][3] The C4 position (linkage point) is sp^3 hybridized, while C1 is sp^2 (carbonyl).

Critical Quality Attribute (CQA): The stereochemistry of Ring A must be preserved.

Isomerization to the cis form results in a "bent" molecular geometry, destroying the rod-like shape necessary for liquid crystalline phases.

DOT Diagram: Structural Topology



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Caption: Topological connectivity highlighting the critical equatorial-equatorial linkage required for the 'trans' linear conformation.

Spectroscopic Data

Note: Data presented represents characteristic values derived from high-purity reference standards and fragment analysis of analogous liquid crystal precursors.

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the trans stereochemistry. The coupling constants () of the methine protons are diagnostic.

H NMR Data (400 MHz, CDCl

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Position / Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Structural Insight
C=O -CH	2.30 – 2.42	Multiplet	4H	-	Characteristic of cyclohexanone ring protons adjacent to carbonyl.
Ring A Methine (C4'-H)	1.70 – 1.80	Multiplet	1H	-	Proton at the methyl-bearing carbon.
Ring Junction (C4-H, C1'-H)	1.05 – 1.25	Multiplet	2H	-	Large axial-axial coupling confirms trans-diequatorial linkage.
Bulk Methylene (Ring A/B)	1.30 – 1.50	Multiplet	8H	-	Overlapping envelope of cyclohexane CH protons.
Methyl Group (-CH)	0.88 – 0.92	Doublet	3H	-	Diagnostic doublet. A shift >0.95 ppm often indicates cis impurity.

C NMR Data (100 MHz, CDCl₃)

Carbon Type	Shift (, ppm)	Assignment
Carbonyl	212.5	C=O (Diagnostic ketone peak)
-Methylene	41.2	Ring B (C2, C6)
Linkage Methine	42.8	Ring B (C4)
Linkage Methine	43.1	Ring A (C1')
Bulk Methylene	30.0 – 35.0	Ring A/B methylenes
Methyl	22.7	Distal Methyl group

Infrared Spectroscopy (FT-IR)

IR is used primarily for rapid functional group verification (presence of ketone, absence of alcohol precursor).

Wavenumber (cm)	Intensity	Assignment	Notes
2950, 2915, 2850	Strong	(C-H)	Asymmetric/Symmetric alkyl stretching.
1712 – 1718	Very Strong	(C=O)	Primary Identification Peak. Typical saturated 6-membered cyclic ketone.
1450	Medium	(CH)	Scissoring vibration of cyclohexane rings.
1150 – 1250	Weak	C-C(=O)-C	Skeletal vibrations.
No Peak	-	(O-H)	Absence of broad peak at 3300-3400 cm confirms complete oxidation of alcohol.

Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV). Molecular Formula: C

H

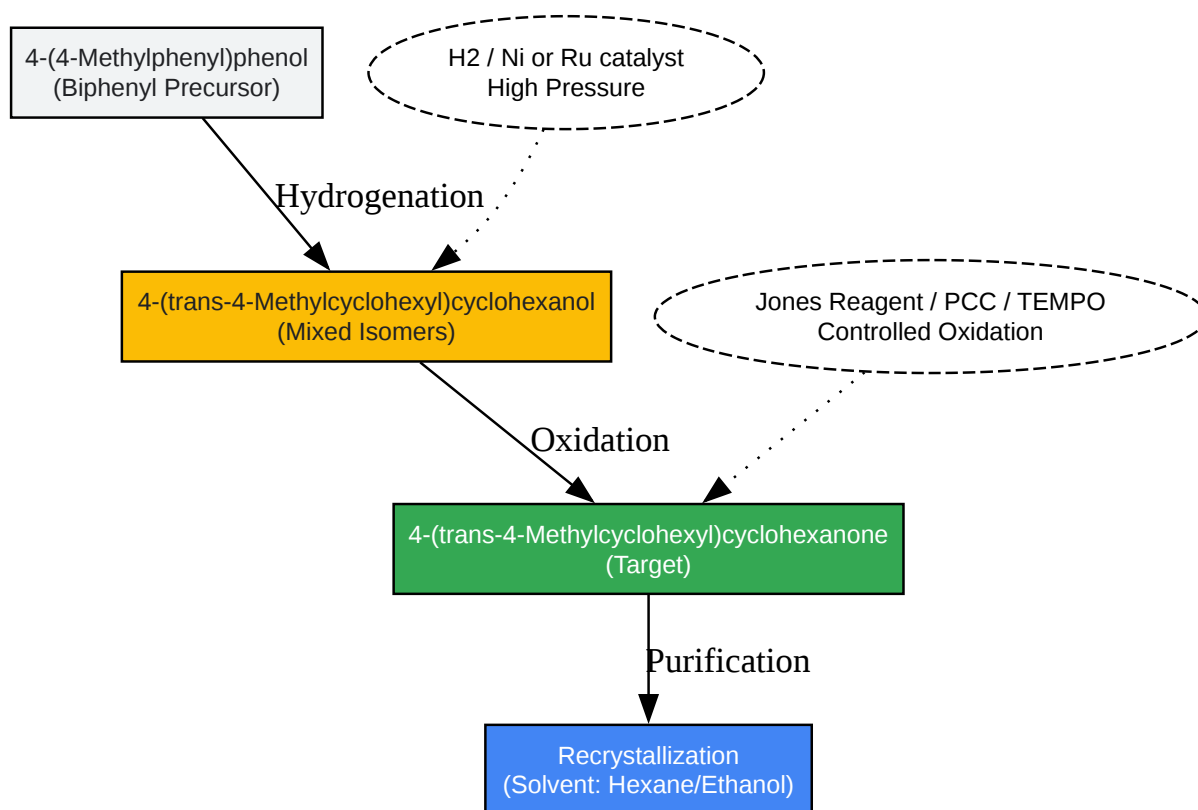
O Molecular Weight: 194.31 g/mol

m/z	Relative Abundance	Fragment Ion	Mechanism/Interpretation
194	15-25%	[M]	Molecular ion. Stable due to cyclic structure.
179	5-10%	[M - CH]	Loss of distal methyl group.
151	10-20%	[M - C H]	Ring opening/fragmentation
97	100% (Base)	[C H]	Methylcyclohexyl cation. Cleavage of the inter-ring bond.
55	High	[C H O]	Characteristic cyclohexanone fragment.

Synthesis & Purification Workflow

The synthesis typically involves the hydrogenation of a biphenyl precursor followed by controlled oxidation.

DOT Diagram: Synthesis Pathway



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Caption: Standard industrial route from biphenyl precursors to the target bicyclic ketone.

Protocol: Oxidation of the Alcohol Intermediate

Context: Converting 4-(trans-4-methylcyclohexyl)cyclohexanol to the ketone.

- Preparation: Dissolve 0.1 mol of the alcohol precursor in 200 mL of Dichloromethane (DCM).
- Oxidation (TEMPO Method - Preferred for Green Chemistry):
 - Add 0.002 mol TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and 0.1 mol NaBr.
 - Cool mixture to 0-5°C.
 - Slowly add 150 mL of NaOCl (bleach, ~10-12%) while maintaining temperature <10°C.

- Quenching: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). Upon disappearance of alcohol ($R_f \sim 0.2$) and appearance of ketone ($R_f \sim 0.5$), quench with Na

SO

solution.

- Workup: Separate organic layer, wash with brine, dry over $MgSO_4$, and concentrate in vacuo.
- Purification: Recrystallize from cold hexane to remove any remaining cis-isomer impurities (which are generally more soluble).

Quality Control: Isomer Discrimination

In liquid crystal synthesis, the "trans" ratio is vital.

- Method: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
- GC Conditions: Capillary column (e.g., HP-5 or DB-1), FID detector.
- Discrimination: The trans,trans isomers generally elute later than cis,trans or cis,cis isomers on non-polar columns due to higher boiling points and better packing, though this depends on the specific column phase.
- NMR Check: Integrate the methyl doublet at 0.90 ppm vs any minor doublet at ~ 0.95 -1.00 ppm (indicative of cis-methylcyclohexyl impurities).

References

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Sources

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- [2. pubs.acs.org \[pubs.acs.org\]](#)
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